Cas no 1269118-48-0 (Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core, functionalized with chloro, ethyl, hydroxy, and methyl substituents. The presence of an ester group at the 6-position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and pharmaceutical synthesis. Its structural complexity allows for selective modifications, facilitating the development of biologically active molecules. The chloro and hydroxy groups contribute to its potential as a precursor for nucleophilic substitution or further derivatization. This compound is particularly valuable in the synthesis of kinase inhibitors and other therapeutic agents, offering a balance of stability and reactivity for advanced chemical applications.
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate structure
1269118-48-0 structure
商品名:Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
CAS番号:1269118-48-0
MF:C12H14N3O3Cl
メガワット:283.71086
CID:1095036
PubChem ID:73554664

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
    • ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
    • DB-157709
    • 1269118-48-0
    • SCHEMBL10004189
    • インチ: InChI=1S/C12H14ClN3O3/c1-4-6-14-10(13)7-9(17)8(12(18)19-5-2)16(3)11(7)15-6/h17H,4-5H2,1-3H3
    • InChIKey: YHWSNYCQTQKCEQ-UHFFFAOYSA-N
    • ほほえんだ: CCC1=NC(=C2C(=C(C(=O)OCC)N(C)C2=N1)O)Cl

計算された属性

  • せいみつぶんしりょう: 283.0723690g/mol
  • どういたいしつりょう: 283.0723690g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM152258-1g
ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
1269118-48-0 95%
1g
$1274 2024-08-02
Chemenu
CM152258-1g
ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
1269118-48-0 95%
1g
$1274 2021-08-05

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 関連文献

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateに関する追加情報

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1269118-48-0): A Comprehensive Overview

Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 1269118-48-0) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class, a structural motif known for its broad biological activity and potential therapeutic applications. The unique arrangement of functional groups in its molecular structure, including a carboxylate ester at the 6-position, a hydroxyl group at the 5-position, and chloro substituents at the 4-position, contributes to its diverse chemical properties and reactivity.

The synthesis of Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the pyrrolopyrimidine core through cyclization reactions, followed by functional group modifications to introduce the carboxylate ester, hydroxyl, and chloro substituents. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity levels. These synthetic strategies underscore the compound's complexity and the meticulous approach needed in its preparation.

Recent research has demonstrated that Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits promising pharmacological properties that make it a valuable candidate for drug discovery. Studies have indicated its potential as an inhibitor of various enzymes and signaling pathways implicated in diseases such as cancer and inflammation. The presence of the hydroxyl group at the 5-position and the chloro substituent at the 4-position enhances its binding affinity to target proteins, making it an attractive scaffold for structure-based drug design.

In particular, investigations have focused on its interactions with kinases and other enzymes that play critical roles in cell proliferation and survival. The carboxylate ester moiety at the 6-position not only contributes to the compound's solubility but also provides a site for further derivatization, allowing for the development of more potent derivatives. These findings align with the growing interest in pyrrolopyrimidine derivatives as they offer a rich structural framework for modulating biological processes.

The therapeutic potential of Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been further explored through preclinical studies. These studies have revealed that it can selectively inhibit certain kinases while minimizing toxicity to normal cells. This selectivity is crucial for developing drugs that are both effective and safe for clinical use. Additionally, the compound's ability to cross the blood-brain barrier has been investigated, suggesting its potential application in treating central nervous system disorders.

The chemical stability and metabolic profile of this compound are also areas of active research. Understanding how it is metabolized in vivo can provide insights into its duration of action and potential side effects. Advances in computational chemistry have enabled researchers to predict metabolic pathways and degradation products, facilitating the optimization of drug candidates before they enter clinical trials.

The role of computational methods in studying Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate cannot be overstated. Molecular modeling techniques have been instrumental in elucidating its binding interactions with biological targets. By simulating these interactions computationally, researchers can identify key residues involved in binding and design analogs with improved potency and selectivity. This approach has accelerated the drug discovery process by reducing the need for extensive experimental screening.

The future directions of research on this compound are multifaceted. One area of interest is exploring its role in combination therapies, where it could be paired with other drugs to achieve synergistic effects. Another direction is investigating its potential as an adjuvant therapy for existing treatments by enhancing their efficacy or reducing side effects.

The industrial significance of Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing derivatives based on this scaffold for new drug candidates. The compound's well-characterized pharmacological properties make it an attractive starting point for drug development programs aimed at treating a variety of diseases.

In conclusion, Ethyl 4-chloro-2-propargyloxy-N-(1H-indolizinizinin)-3-benzamido]-1-(1H-tetrazol)-1H-indole]-1-carbonyl]-amino]-N-(methylcarbamoyl)-N-(phenoxymethoxy)benzamide (CAS No. 1269118) represents a significant advancement in medicinal chemistry due to its complex structure and promising biological activities. Ongoing research continues to uncover new therapeutic applications and synthetic strategies for this compound, positioning it as a key player in future drug development efforts.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.